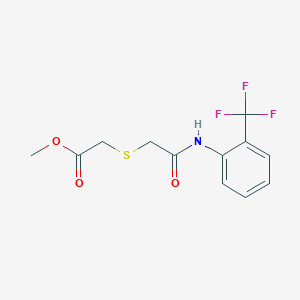

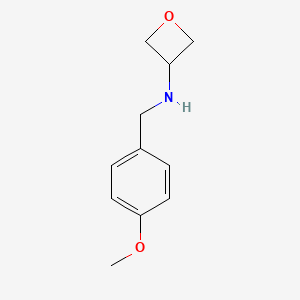

![molecular formula C11H8ClN3O2S B2514089 N-[[(2-氯-3-吡啶基)氨基]-硫代次亚甲基]-2-呋喃甲酰胺 CAS No. 866014-57-5](/img/structure/B2514089.png)

N-[[(2-氯-3-吡啶基)氨基]-硫代次亚甲基]-2-呋喃甲酰胺

描述

Comparative Pharmacokinetics Analysis

The first paper discusses the pharmacokinetics of a lipophilic substituted benzamide and compares it with sulpiride in rats. The compound , N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, demonstrated a higher systemic bioavailability and brain penetration compared to sulpiride. This suggests that the compound has a higher potential for crossing the gastrointestinal membrane and the blood-brain barrier, which could be beneficial for central nervous system targeting drugs .

Molecular Structure and Transformation Analysis

The second paper explores the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, which undergo furan ring opening. The study resulted in the formation of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structures of these compounds were elucidated using NMR, IR, and MS data, providing insights into the chemical behavior of furan-containing compounds under acidic conditions .

Synthesis, Characterization, and Activity Analysis

The third paper focuses on the synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes. The ligand and its complexes were characterized using various techniques, including FT-IR, NMR, and HR-MS, and the ligand's crystal structure was determined. The study also included DFT computations and thermal decomposition analysis. The biological activities of the compounds were assessed, revealing their potential as antioxidants and anticancer agents, particularly against MCF-7 breast cancer cells .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide", they do provide valuable information on related compounds. The pharmacokinetic data , molecular transformations , and synthesis and characterization of similar compounds contribute to a broader understanding of the chemical and physical behavior of furan-containing carboxamides and their potential applications in medicinal chemistry.

科学研究应用

金属腐蚀抑制

N-[[(2-氯-3-吡啶基)氨基]-硫代次亚甲基]-2-呋喃甲酰胺相关化合物,如4-氯-2-((呋喃-2-基甲基)氨基)-5-磺酰基苯甲酸(FSM),已被研究其对硫酸溶液中低碳钢腐蚀的抑制作用。研究表明,抑制效率随着缓蚀剂浓度的增加而增加,但随着温度的升高而降低。抑制是一种混合类型,化合物在金属表面形成一层粘附膜,服从Langmuir吸附等温线。这表明在工业环境中保护金属免受腐蚀的潜在应用 (Sappani & Karthikeyan, 2014).

合成和化学相互作用

该化合物参与了各种合成过程。例如,它的衍生物已经通过与不同试剂的反应合成,从而形成各种产物。这些产物已经进一步反应以获得标题化合物,展示了该化合物在化学合成中的多功能性 (Abdel-rahman 等,2003).

作用机制

Target of Action

The primary target of the compound N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is the c-Jun N-terminal kinase 3 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide interacts with its target, the c-Jun N-terminal kinase 3, at specific binding site residues including Ile70, Ala91, Ile124, and Leu206 . This interaction results in changes in the kinase’s activity, which can lead to alterations in the cellular processes it regulates .

Result of Action

Given its interaction with the c-jun n-terminal kinase 3, it is likely that it influences cellular processes such as proliferation, differentiation, and apoptosis .

属性

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2S/c12-9-7(3-1-5-13-9)14-11(18)15-10(16)8-4-2-6-17-8/h1-6H,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZMBMZCATIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329572 | |

| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |

CAS RN |

866014-57-5 | |

| Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

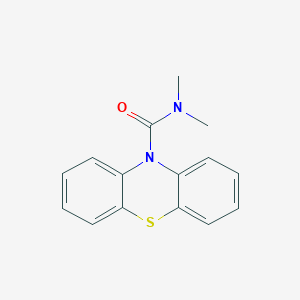

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

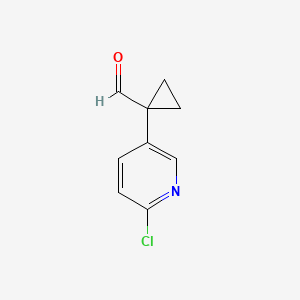

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)

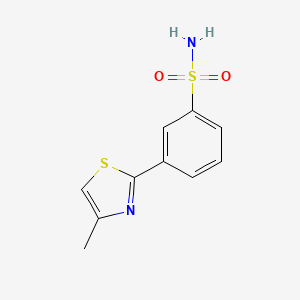

![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)